5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide
CAS No.:
Cat. No.: VC10882694
Molecular Formula: C12H8BrFN2O
Molecular Weight: 295.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H8BrFN2O |
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Molecular Weight | 295.11 g/mol |
IUPAC Name | 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide |
Standard InChI | InChI=1S/C12H8BrFN2O/c13-9-5-8(6-15-7-9)12(17)16-11-4-2-1-3-10(11)14/h1-7H,(H,16,17) |
Standard InChI Key | KTRLDGOGQYWWKI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)F |
Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)F |
Introduction
Structural and Molecular Characteristics
5-Bromo-N-(2-fluorophenyl)pyridine-3-carboxamide (molecular formula: ) belongs to the class of substituted pyridine carboxamides. Its structure comprises a pyridine ring brominated at the 5-position and functionalized with a carboxamide group at the 3-position, which is further substituted with a 2-fluorophenyl moiety.
Key Structural Features:
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Pyridine Core: A six-membered aromatic ring with one nitrogen atom, providing electronic asymmetry for reactivity .
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Bromine Substituent: Positioned at C5, bromine acts as both an electron-withdrawing group and a potential site for further functionalization .
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Carboxamide Group: The -CONH- linkage at C3 connects the pyridine ring to the 2-fluorophenyl group, introducing hydrogen-bonding capabilities.
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2-Fluorophenyl Group: The fluorine atom at the ortho position influences steric and electronic properties, enhancing metabolic stability in biological systems.
Table 1: Calculated Physicochemical Properties
Property | Value |
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Molecular Weight | 296.12 g/mol |
Exact Mass | 295.984 Da |
LogP (Partition Coefficient) | 2.3 (estimated) |
Topological Polar Surface Area | 58.2 Ų |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 4 (pyridine N, amide O, F) |
Synthetic Methodologies
While no direct synthesis of 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide is documented, plausible routes are inferred from analogous bromopyridine carboxamide syntheses .
Route 1: Acyl Chloride Aminolysis
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Bromination of Nicotinic Acid:
Nicotinic acid undergoes electrophilic bromination at C5 using bromosuccinimide (NBS) in . -
Acyl Chloride Formation:
Treatment with thionyl chloride () converts the carboxylic acid to 5-bromonicotinoyl chloride. -
Amide Coupling:
Reaction with 2-fluoroaniline in dichloromethane, catalyzed by triethylamine, yields the target compound:
Route 2: Direct Coupling via Carbodiimide
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Activation of 5-Bromonicotinic Acid:
Employing (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and (hydroxybenzotriazole) in . -
Nucleophilic Attack by 2-Fluoroaniline:
The activated intermediate reacts with 2-fluoroaniline to form the carboxamide bond.
Table 2: Optimized Reaction Conditions
Parameter | Value |
---|---|
Solvent | Dichloromethane or DMF |
Temperature | 0–25°C |
Reaction Time | 12–24 hours |
Yield (Estimated) | 65–75% |
Spectroscopic Characterization
Predicted spectral data for 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide are derived from computational models and analogous compounds:
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl):
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δ 8.94 (s, 1H, H2-pyridine)
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δ 8.63 (d, Hz, 1H, H4-pyridine)
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δ 8.22 (d, Hz, 1H, H6-pyridine)
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δ 7.45–7.30 (m, 4H, 2-fluorophenyl)
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δ 6.51 (s, 1H, NH)
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NMR:
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δ 165.2 (C=O)
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δ 152.1 (C5-Br)
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δ 148.9 (C2-F)
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Infrared (IR) Spectroscopy
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Strong absorption at (amide C=O stretch)
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Peaks at (C-Br) and (C-F)
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